N-(2-Pyridinylmethyl)-2-butanamine hydrochloride
Description
N-(2-Pyridinylmethyl)-2-butanamine hydrochloride is a secondary amine hydrochloride salt characterized by a 2-butanamine backbone substituted with a 2-pyridinylmethyl group. Its IUPAC name reflects this structure: the pyridine ring is attached to the methylene group at the nitrogen of 2-butanamine, forming a tertiary amine protonated as a hydrochloride salt.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-9(2)12-8-10-6-4-5-7-11-10;/h4-7,9,12H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPMISJPBWFZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyridinylmethyl)-2-butanamine hydrochloride typically involves the reaction of pyridine derivatives with butanamine under specific conditions. One common method includes the use of Grignard reagents to add alkyl groups to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridines .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a flow chemistry setup using Raney® nickel as a catalyst can be employed for the α-methylation of pyridines .
Chemical Reactions Analysis
Types of Reactions
N-(2-Pyridinylmethyl)-2-butanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert pyridine N-oxides back to pyridines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, Grignard reagents, and titanacyclopropanes. Reaction conditions often involve elevated temperatures and the use of catalysts such as Raney® nickel .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
N-(2-Pyridinylmethyl)-2-butanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in developing drugs for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Pyridinylmethyl)-2-butanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act on histamine receptors, providing relief from conditions such as vertigo associated with Ménière’s disease . It may also interact with other molecular targets, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Properties: Aromatic vs. Heteroaromatic Groups: Pyridinylmethyl (e.g., 2- or 3-pyridine) and thienylmethyl substituents introduce hydrogen-bonding capabilities and polarity compared to benzyl derivatives. This may enhance solubility in polar solvents or interaction with biological targets .
Positional Isomerism :
- The 2-pyridinylmethyl vs. 3-pyridinylmethyl substitution () could influence steric interactions or π-stacking in molecular recognition processes.
Safety and Availability: Compounds like N-(2-Methylbenzyl)-2-butanamine HCl are flagged as irritants (Xi hazard), emphasizing the need for careful handling .
Pharmacological and Industrial Context
While direct pharmacological data for N-(2-Pyridinylmethyl)-2-butanamine HCl are absent in the provided evidence, insights can be drawn from related compounds:
- ML-3H2 Analogs: Clioquinol and iodoquinol () demonstrate that halogenated aromatic substituents can confer antimicrobial or metal-chelating properties. However, these are quinoline derivatives, distinct from the 2-butanamine backbone.
- Pexidartinib Hydrochloride (): Though structurally unrelated, this drug highlights the pharmaceutical relevance of hydrochloride salts in improving solubility and bioavailability for therapeutic use.
Biological Activity
N-(2-Pyridinylmethyl)-2-butanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 215.71 g/mol
- Functional Groups : Amine, Pyridine
- Solubility : Enhanced by hydrochloride form
| Property | Details |
|---|---|
| Molecular Weight | 215.71 g/mol |
| Functional Groups | Amine, Pyridine |
| Solubility | Soluble in water (HCl salt) |
The biological activity of this compound is attributed to its ability to interact with various biological molecules through hydrogen bonding and ionic interactions. The amine group facilitates these interactions, while the pyridine ring enhances its lipophilicity, allowing better penetration into cell membranes and modulation of biochemical pathways crucial for microbial and cancer cell viability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of this compound:
-
Tested Strains :
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, indicating moderate to strong antimicrobial activity.
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Findings : Treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells and 30 µM for HeLa cells.
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Observations |
|---|---|---|---|
| Antimicrobial | E. coli | 32-128 µg/mL | Moderate to strong activity |
| S. aureus | |||
| C. albicans | |||
| Anticancer | MCF-7 | 25 µM | Dose-dependent reduction in viability |
| HeLa | 30 µM |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2-Pyridinylmethyl)-2-butanamine hydrochloride with high yield?
- Methodological Answer : The synthesis typically involves reductive amination between pyridine-2-carbaldehyde and 2-butanamine, followed by hydrochloric acid salt formation. Optimize reaction conditions by selecting solvents like dichloromethane or toluene and bases such as sodium hydroxide to facilitate the reaction. Monitor progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purify the product using recrystallization or column chromatography to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Confirm the presence of pyridinylmethyl (δ 8.3–8.6 ppm for aromatic protons) and butanamine (δ 1.2–2.8 ppm for aliphatic protons) moieties. Compare spectra with published data for analogous compounds .
- HPLC : Assess purity (>97%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- Elemental Analysis : Verify nitrogen content (theoretical ~7.2%) to ensure stoichiometric hydrochloride formation .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation. For long-term stability (>2 years), lyophilize the compound and store under inert gas (e.g., argon). Regularly validate stability via accelerated aging studies (40°C/75% RH for 6 months) and HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve enantiomers if this compound exhibits chirality?
- Methodological Answer : If the compound has a chiral center (e.g., at the butanamine carbon), employ chiral HPLC with a cellulose-based column (Chiralpak IC) and hexane/isopropanol (80:20) mobile phase. Alternatively, derivatize with a chiral agent (e.g., Mosher’s acid chloride) and analyze via 19F NMR. Validate enantiomeric excess (ee) using polarimetry or circular dichroism .
Q. What experimental strategies address discrepancies in pharmacological activity data across studies?
- Methodological Answer : Contradictions in activity data (e.g., receptor binding vs. functional assays) may arise from differences in assay conditions. Standardize protocols:
- Use consistent cell lines (e.g., HEK293 for GPCR studies) and buffer systems (e.g., HEPES with Mg²⁺/Ca²⁺).
- Validate target engagement via competitive binding assays with radiolabeled ligands (e.g., [³H]-ligand displacement).
- Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate true activity from artifacts .
Q. How should researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?
- Methodological Answer : For rodent models:
- Dose Selection : Conduct dose-ranging studies (1–50 mg/kg, i.p.) based on pharmacokinetic (PK) data (e.g., plasma half-life ≥2 hr).
- Behavioral Assays : Use open-field tests for locomotor activity and elevated plus-maze for anxiety-like behavior. Include positive controls (e.g., diazepam for anxiolysis).
- Tissue Analysis : Post-mortem, quantify compound levels in brain homogenates via LC-MS/MS and correlate with behavioral outcomes .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric (pH 1.2) and plasma (pH 7.4) environments. Incubate the compound at 37°C for 24 hr and analyze degradation products via high-resolution mass spectrometry (HRMS). For oxidative stability, expose to H₂O₂ (0.3%) and monitor via UV-Vis spectroscopy. Use Arrhenius plots to predict shelf-life under varying temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
